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molecular formula C12H11NO2 B574460 Methyl 8-amino-2-naphthoate CAS No. 168901-53-9

Methyl 8-amino-2-naphthoate

Cat. No. B574460
M. Wt: 201.225
InChI Key: WVPKJZOHAGFBBA-UHFFFAOYSA-N
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Patent
US05523457

Procedure details

A stirred solution of 8.0 g (33 mmoles) of 8-acetylamino-2-naphthoic acid, methyl ester (VI) in 50 mL of methanol and 35 mL of 12N HCl was allowed to reflux for 1.5 hours. The reaction mixture was then cooled to 0° C., and pH adjusted to 6.5 with 10N NaOH. Removal of methanol in vacuo followed by collection of precipitate by vacuum filtration followed by washing with H2O and air drying afforded 5.72 g (yield: 80%) of 8-amino-2-naphthoic acid, methyl ester; 1H-NMR: δ8.62 (s, 1H), 7.99 (dd, J=8.5 Hz, 1.4 Hz, 1H), 7.78 (d, J=8.5 Hz, 1H), 7.36 (m, 1H), 7.25 (d, J=8.4 Hz, 1H), 6.79 (d, J=7.1 Hz, 1H), 4.35 (bs, 2H), 3.95 (s, 3H); MS (DCI) m/e: 218 (MH+).
Name
8-acetylamino-2-naphthoic acid, methyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[CH:13]=[C:12]([C:15]([O:17][CH3:18])=[O:16])[CH:11]=[CH:10]2)(=O)C.[OH-].[Na+]>CO.Cl>[NH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[CH:13]=[C:12]([C:15]([O:17][CH3:18])=[O:16])[CH:11]=[CH:10]2 |f:1.2|

Inputs

Step One
Name
8-acetylamino-2-naphthoic acid, methyl ester
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC=C2C=CC(=CC12)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Removal of methanol in vacuo
FILTRATION
Type
FILTRATION
Details
followed by collection of precipitate by vacuum filtration
WASH
Type
WASH
Details
by washing with H2O and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C=CC(=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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